molecular formula C6H6BF5O2S B12856069 (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

Cat. No.: B12856069
M. Wt: 247.98 g/mol
InChI Key: VCBZLHYJIMERKV-UHFFFAOYSA-N
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Description

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

Molecular Formula

C6H6BF5O2S

Molecular Weight

247.98 g/mol

IUPAC Name

[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid

InChI

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H

InChI Key

VCBZLHYJIMERKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O

Origin of Product

United States

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